14-methoxy IG (isogarcinol)
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Overview
Description
Preparation Methods
The preparation of LTK-14 involves semi-synthetic routes starting from garcinol. The synthetic process includes several steps such as hydroxylation and methoxylation under specific reaction conditions. The crystal structure of LTK-14 has been optimized and energy minimized to ensure its stability . Industrial production methods for LTK-14 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
LTK-14 undergoes various chemical reactions, including:
Oxidation: LTK-14 can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in LTK-14.
Substitution: LTK-14 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
LTK-14 has several scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving histone acetyltransferase p300.
Biology: Investigated for its role in regulating gene expression through histone modification.
Industry: Potential applications in developing new drugs and therapeutic agents.
Mechanism of Action
LTK-14 exerts its effects by selectively inhibiting histone acetyltransferase p300. This inhibition affects the acetylation of histones, leading to changes in gene expression. The molecular targets of LTK-14 include the p300/CBP-associated factor, which plays a crucial role in regulating transcription and chromatin structure .
Comparison with Similar Compounds
LTK-14 is unique compared to other similar compounds due to its selective inhibition of histone acetyltransferase p300. Similar compounds include:
Garcinol: The parent compound of LTK-14, which non-specifically inhibits both p300 and PCAF histone acetyltransferases.
LTK-13: Another derivative of garcinol with different inhibitory properties.
LTK-19: Similar to LTK-14 but with variations in its chemical structure and inhibitory activity.
Properties
Molecular Formula |
C39H52O6 |
---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(1S,3S,9R,11R)-7-(3-hydroxy-4-methoxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione |
InChI |
InChI=1S/C39H52O6/c1-23(2)12-15-27-21-38-22-28(16-13-24(3)4)37(9,10)45-34(38)31(32(41)26-14-17-30(44-11)29(40)20-26)33(42)39(35(38)43,36(27,7)8)19-18-25(5)6/h12-14,17-18,20,27-28,40H,15-16,19,21-22H2,1-11H3/t27-,28+,38+,39+/m1/s1 |
InChI Key |
GEMUMPJYCDKSDU-OAKZDBKWSA-N |
SMILES |
O=C1C(C(C2=CC=C(OC)C(O)=C2)=O)=C3OC(C)(C)[C@@H](C/C=C(C)\C)C[C@]43C[C@@H](C/C=C(C)\C)C(C)(C)[C@]1(C/C=C(C)\C)C4=O |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)OC)O)(C)C)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)OC)O)(C)C)CC=C(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LTK-14; LTK 14; LTK14. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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